Bis[(2-chlorophenyl)methyl]stannanone
Description
Bis[(2-chlorophenyl)methyl]stannanone is an organotin compound featuring a stannanone core (a tin-oxygen double bond, Sn=O) substituted with two (2-chlorophenyl)methyl groups. Organotin compounds like stannanones are often explored for their catalytic, material, or pharmacological properties, though their toxicity and environmental impact require careful consideration. This article compares this compound with structurally related compounds, focusing on anti-inflammatory activity, synthetic methodologies, and applications in drug development.
Properties
CAS No. |
845659-64-5 |
|---|---|
Molecular Formula |
C14H12Cl2OSn |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
bis[(2-chlorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6Cl.O.Sn/c2*1-6-4-2-3-5-7(6)8;;/h2*2-5H,1H2;; |
InChI Key |
DNDMYYAJALPLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Sn](=O)CC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(2-chlorophenyl)methyl]stannanone typically involves the reaction of 2-chlorobenzyl chloride with stannous chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis[(2-chlorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannanone to its corresponding stannane.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include stannic derivatives, stannanes, and substituted chlorophenyl compounds.
Scientific Research Applications
Bis[(2-chlorophenyl)methyl]stannanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[(2-chlorophenyl)methyl]stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Table 1: Anti-Inflammatory Activity of Chlorophenyl-Substituted Compounds
| Compound | Substituent | % Edema Inhibition |
|---|---|---|
| 5a | 4-Fluorophenyl | 32.78 |
| 5b | 2-Chlorophenyl | 36.00 |
| 5d | 4-Chlorophenyl | 35.97 |
| 5f | 3-Chlorophenyl | 36.25 |
| Phenylbutazone | - | 42.00 (reference) |
Structural and Solubility Comparisons
- 3,5-bis[(2-chlorophenyl)methyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one () shares the bis[(2-chlorophenyl)methyl] structure with the target stannanone.
- (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone () exhibits slight solubility in chloroform and DMSO, indicating that chlorophenyl-containing compounds may require polar aprotic solvents for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
